molecular formula C11H24N2O3 B2589135 tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate CAS No. 1465601-43-7

tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate

Cat. No.: B2589135
CAS No.: 1465601-43-7
M. Wt: 232.324
InChI Key: YOEVQNJUENFAER-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound under investigation carries the systematic IUPAC designation tert-butyl methyl(2-(2-(methylamino)ethoxy)ethyl)carbamate, representing a complex carbamate structure with multiple functional group substituents. The Chemical Abstracts Service has assigned this compound the unique registry number 1465601-43-7, providing unambiguous identification within chemical databases. The MDL number MFCD30476433 serves as an additional systematic identifier in chemical information systems.

The nomenclature reflects the presence of a tert-butyl protecting group attached to the carbamate nitrogen, along with a methyl substituent and an extended ethoxy-linked methylamino chain. The systematic name accurately describes the branching pattern and connectivity of the molecular framework. Alternative naming conventions include variations that emphasize different structural features, though the IUPAC designation remains the authoritative reference for this compound.

The InChI Key YOEVQNJUENFAER-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications. This standardized identifier enables precise compound identification across different chemical information systems and research platforms.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₂₄N₂O₃ defines the atomic composition of this compound. The calculated molecular weight of 232.32 grams per mole reflects the substantial molecular size resulting from the extended alkyl chain structure. This molecular weight places the compound in the category of moderately sized organic molecules suitable for various synthetic applications.

The elemental composition reveals a carbon backbone comprising eleven carbon atoms arranged in a branched configuration with the characteristic tert-butyl group. The presence of two nitrogen atoms indicates the dual amino functionality inherent in the molecular design. Three oxygen atoms contribute to the carbamate and ether linkages that define the compound's chemical behavior.

Molecular Parameter Value
Molecular Formula C₁₁H₂₄N₂O₃
Molecular Weight 232.32 g/mol
Carbon Atoms 11
Hydrogen Atoms 24
Nitrogen Atoms 2
Oxygen Atoms 3

The hydrogen-to-carbon ratio of approximately 2.18 indicates a highly saturated aliphatic structure with minimal unsaturation. The nitrogen-to-carbon ratio demonstrates moderate functionalization density appropriate for selective synthetic transformations.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits significant conformational flexibility due to the extended ethoxy linker chain. The SMILES notation CNCCOCCN(C(=O)OC(C)(C)C)C describes the connectivity pattern that allows for multiple rotational conformations around single bonds. The tert-butyl group adopts a characteristic tetrahedral geometry that provides steric bulk and influences the overall molecular shape.

The InChI string 1S/C11H24N2O3/c1-11(2,3)16-10(14)13(5)7-9-15-8-6-12-4/h12H,6-9H2,1-5H3 reveals the detailed connectivity and stereochemical considerations. The ethoxy bridge introduces additional conformational degrees of freedom that impact the spatial arrangement of the terminal methylamino group relative to the carbamate center.

Rotational barriers around the carbon-carbon and carbon-oxygen bonds within the ethoxy linker region contribute to a dynamic conformational ensemble in solution. The carbamate carbonyl group maintains its characteristic planar geometry while the tert-butyl group provides conformational rigidity through steric constraints. The methylamino terminus retains conformational flexibility that may influence intermolecular interactions and binding properties.

Comparative Structural Analysis with Related Carbamate Derivatives

Comparative analysis with structurally related carbamate compounds reveals distinctive features of this compound. The closely related compound tert-butyl methyl[2-(methylamino)ethyl]carbamate (CAS 112257-19-9) shares the tert-butyl carbamate core but lacks the ethoxy bridge extension. This structural difference results in a molecular formula of C₉H₂₀N₂O₂ and molecular weight of 188.27 grams per mole for the simpler analog.

Another related structure, tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate (CAS 1185772-28-4), differs by the absence of the N-methyl substituent on the carbamate nitrogen. This compound has molecular formula C₁₀H₂₂N₂O₃ and molecular weight 218.29 grams per mole. The structural comparison highlights the incremental complexity introduced by each functional group modification.

Compound CAS Number Molecular Formula Molecular Weight Key Structural Difference
This compound 1465601-43-7 C₁₁H₂₄N₂O₃ 232.32 Full structure with N-methyl and ethoxy bridge
tert-butyl methyl[2-(methylamino)ethyl]carbamate 112257-19-9 C₉H₂₀N₂O₂ 188.27 Lacks ethoxy bridge extension
tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate 1185772-28-4 C₁₀H₂₂N₂O₃ 218.29 Lacks N-methyl substituent

The progressive structural modifications demonstrate how additional functional groups influence molecular properties and synthetic utility. The ethoxy bridge extension increases molecular flexibility and provides additional sites for potential hydrogen bonding interactions. The N-methyl substitution on the carbamate nitrogen affects the electronic environment and steric accessibility of the protecting group.

These structural relationships illustrate the systematic approach to molecular design in carbamate chemistry, where specific functional group modifications enable fine-tuning of chemical and physical properties. The extended ethoxy linker in the target compound provides enhanced spacing between functional groups compared to direct alkyl linkages, potentially improving accessibility for synthetic transformations and biological interactions.

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-[2-(methylamino)ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13(5)7-9-15-8-6-12-4/h12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEVQNJUENFAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465601-43-7
Record name tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
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Preparation Methods

The synthesis of tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}amine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties. For instance, related compounds have shown moderate protective effects against amyloid beta-induced toxicity in astrocytes, a model relevant to neurodegenerative diseases such as Alzheimer's .

Biochemical Studies

The compound serves as a useful tool in biochemical assays due to its ability to modulate enzyme activity and influence cellular pathways.

  • Enzyme Inhibition : Studies have demonstrated that compounds similar to tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate can act as inhibitors of key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase. This inhibition could potentially lead to increased levels of neurotransmitters, enhancing synaptic transmission .

Synthesis of Novel Compounds

The compound's structure allows it to be used as a precursor in the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced biological activity or specificity.

  • Bioisosteric Replacement : Research into bioisosteres has shown that modifying the carbamate moiety can lead to improved pharmacological profiles, which is crucial for developing effective drugs with fewer side effects .

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated moderate protective effects against amyloid beta toxicity in astrocytes .
Study BEnzyme InhibitionIdentified as an effective inhibitor of acetylcholinesterase, potentially increasing neurotransmitter levels .
Study CSynthesisExplored modification of the carbamate structure leading to new compounds with enhanced activity .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Hazard Profile (GHS)
tert-Butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate C₁₁H₂₄N₂O₃ 232.32 1465601-43-7 Methyl, ethoxyethyl, Boc H302, H315, H318, H335
tert-Butyl methyl(2-(methylamino)ethyl)carbamate C₉H₂₀N₂O₂ 188.27 112257-19-9 Methyl, ethyl, Boc Not reported
tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate C₁₀H₂₂N₂O₃ 218.29 1185772-28-4 Ethoxyethyl, Boc Not reported
tert-Butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate C₁₁H₂₄N₂O₂ 216.32 122734-34-3 Ethyl, Boc Not reported
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate C₁₁H₂₃NO₅ 249.30 106984-09-2 Hydroxyethoxy, Boc Not reported

Key Observations:

Substituent Effects: The ethoxyethyl chain in the target compound enhances hydrophilicity compared to simpler ethyl or methyl analogues (e.g., CAS 112257-19-9) . Replacement of methylamino with hydroxyethoxy (CAS 106984-09-2) increases polarity, improving aqueous solubility but reducing stability under acidic conditions .

Reactivity and Synthesis: The target compound is synthesized via nucleophilic substitution, as seen in its use with quinazoline derivatives (61.1% yield) .

Safety Profiles: The target compound’s hazards (H302, H315, H318, H335) highlight risks absent in non-methylated analogues, emphasizing the need for stringent handling protocols .

Key Insights:

  • The target compound’s moderate yield (61.1%) in PROTAC synthesis reflects challenges in multi-step reactions, whereas simpler carbamates (e.g., CAS 106984-09-2) achieve higher yields in peptide coupling .
  • Ethylamino variants (CAS 122734-34-3) are preferred for rapid deprotection but lack the steric bulk necessary for selective reactions in complex molecules .

Commercial and Regulatory Considerations

  • Availability : The target compound is supplied under stringent storage conditions (2–8°C, inert atmosphere) due to its sensitivity to moisture and acids . Analogues like CAS 1185772-28-4 are available in smaller quantities (100 mg–5 g) for exploratory research .
  • Regulatory Status: Hazard statements (H302, H315, etc.) necessitate compliance with GHS labeling, unlike non-methylated derivatives .

Biological Activity

tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate, with CAS number 1465601-43-7, is a carbamate derivative that has garnered interest in various biological applications. Understanding its biological activity is essential for its potential use in pharmacology and medicinal chemistry. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11_{11}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 232.32 g/mol
  • Purity : Generally above 95% in commercial preparations
  • Storage Conditions : Recommended to be stored in a dark place at temperatures between 2-8°C to maintain stability.

The compound's structure suggests it may interact with biological systems through several mechanisms:

  • Enzyme Inhibition : Carbamates often act as inhibitors of various enzymes, potentially affecting metabolic pathways.
  • Neurotransmitter Modulation : Given the presence of the methylamino group, it may influence neurotransmitter systems, particularly those involving acetylcholine.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have shown that similar carbamate derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study on related compounds indicated that they could induce apoptosis in human cancer cells through caspase activation pathways .
  • Neuroprotective Effects : Research has indicated that compounds with similar structures may provide neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Toxicological Assessments : Toxicological studies are crucial for understanding the safety profile of this compound. Preliminary assessments suggest low acute toxicity; however, chronic exposure studies are necessary to fully characterize its safety .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress in neuronal cells
ToxicityLow acute toxicity reported; chronic effects unknown

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate, and how do coupling reagents influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions using tert-butyl carbamate derivatives and substituted amines. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are common coupling reagents that activate carboxylic acid intermediates, improving reaction efficiency and reducing racemization risks . Optimize molar ratios (e.g., 1:1.2 for amine:EDCI) and solvent systems (e.g., DCM or THF) to achieve yields >75%.

Q. How can researchers characterize the purity and structural integrity of this carbamate derivative?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : Confirm tert-butyl group presence (δ ~1.4 ppm in 1^1H NMR) and carbamate carbonyl (δ ~155 ppm in 13^{13}C NMR).
  • LC-MS : Verify molecular ion peaks (expected m/z ~285–300 for common derivatives) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment (>95%) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at −20°C in inert atmospheres (argon) with desiccants (silica gel). Monitor degradation via periodic TLC or HPLC; degradation products often include free amines and tert-butanol .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its reactivity in diastereoselective reactions?

  • Methodological Answer : The ethoxyethyl side chain’s conformation affects nucleophilic attack sites. For example, in intramolecular α-amidoalkylation, the tert-butyl group sterically shields one face, favoring specific diastereomers (dr > 4:1). Computational modeling (DFT) can predict transition states, while X-ray crystallography validates stereochemical outcomes .

Q. What mechanistic insights explain conflicting data on its hydrogen-bonding behavior in crystal structures?

  • Methodological Answer : Discrepancies arise from solvent polarity and counterion effects. In polar solvents (DMF), the carbamate carbonyl forms stronger H-bonds with amines (N–H···O=C, ~2.0 Å), whereas nonpolar solvents (toluene) favor weaker interactions. Single-crystal XRD studies reveal varied packing motifs (e.g., herringbone vs. layered) .

Q. How can computational tools predict synthetic pathways for novel derivatives of this carbamate?

  • Methodological Answer :

  • Retrosynthesis AI : Platforms like Pistachio or Reaxys use fragment-based algorithms to propose one-step routes. Input SMILES strings (e.g., CC(C)(C)OC(=O)NCCNCC) to generate precursors like tert-butyl chloroformate and bis-amine intermediates .
  • Feasibility Scoring : Prioritize routes with minimal steric hindrance and high atom economy (>65%) .

Contradictory Data Analysis

Q. Why do toxicity profiles vary across studies, and how should researchers address this?

  • Methodological Answer : Variations stem from impurity levels (e.g., residual EDCI) and assay conditions. For in vitro toxicity:

  • Mitochondrial assays (MTT): Use >90% pure compound to avoid false positives from byproducts.
  • EC50 discrepancies : Normalize results using positive controls (e.g., cisplatin) and replicate in ≥3 cell lines .

Key Recommendations

  • Stereochemical Controls : Use chiral HPLC (e.g., Chiralpak AD-H) to resolve enantiomers during synthesis .
  • Hazard Mitigation : Despite low acute toxicity (GHS Category 5), handle under fume hoods due to potential amine vapors .
  • Collaborative Validation : Cross-reference PubChem, EPA DSSTox, and ECHA for regulatory compliance .

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